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Compound of Interest

Compound Name: 2-Methyl-3-phenyl-2-propenal

Cat. No.: B1666900 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-
phenyl-2-propenal, a key intermediate in various chemical syntheses. The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Methyl-3-phenyl-2-propenal.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available in a

quantitative table

format.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

Data not publicly available in a quantitative table

format.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

Data not publicly available in a quantitative table

format.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

146 100 [M]⁺ (Molecular Ion)

145 95 [M-H]⁺

117 50 [M-CHO]⁺

115 45 [C₉H₇]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural

elucidation of organic compounds. The following sections detail the generalized experimental

protocols for the NMR, IR, and MS analysis of 2-Methyl-3-phenyl-2-propenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Methodology:

Sample Preparation: A sample of 5-10 mg of 2-Methyl-3-phenyl-2-propenal is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).[1]

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, typically

operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum

with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is

used. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a

larger number of scans and a longer relaxation delay are typically required compared to ¹H

NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Methyl-3-phenyl-2-propenal.

Methodology:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a

solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr

powder and pressing the mixture into a transparent disk. Alternatively, the sample can be

dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The background spectrum of the empty sample holder (or pure solvent) is

recorded first. The sample is then placed in the instrument, and the sample spectrum is

recorded. The instrument typically scans over the mid-infrared range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-3-phenyl-
2-propenal.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).[2]

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers valuable structural information.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of spectroscopic data to

elucidate the structure of an unknown organic compound like 2-Methyl-3-phenyl-2-propenal.
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Caption: A logical workflow for spectroscopic data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-3-phenyl-2-
propenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666900#spectroscopic-data-nmr-ir-ms-of-2-methyl-
3-phenyl-2-propenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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